4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one
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Overview
Description
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one is a heterocyclic compound with a unique structure that includes a benzoxazine ring fused with a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one can be achieved through several methods. One common approach involves the condensation of oximes with 4-oxocarboxylic acids and their derivatives under protic polar solvents, basic media, and long reaction times . Another method includes the use of Grignard reagents, metal catalysts, phosphorus compounds, and reactions involving nitro compounds . These processes, while effective, often require numerous reaction steps, expensive reagents, and long reaction times.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of metal hydrides or catalytic hydrogenation.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and other antimicrobial targets . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological processes in bacteria.
Comparison with Similar Compounds
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one can be compared with other similar compounds, such as:
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: This compound has a similar tricyclic fused structure and is used in the synthesis of bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities.
2,4-Aryl-4-((arylsulfonyl)methyl)-4H-benzo[d][1,3]oxazines: These compounds are synthesized using similar methods and have applications in the development of functional materials and drugs.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3 |
InChI Key |
IZSOBHPRSWUFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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